Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Chloro-3-methoxyisoquinoline
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Chloro-3-methoxyisoquinoline
Executive Summary
In modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount for successful drug discovery. 1-Chloro-3-methoxyisoquinoline (CAS: 16535-95-8) emerges as a highly privileged intermediate, characterized by its precise molecular formula (C₁₀H₈ClNO) and a molecular weight of 193.63 g/mol [1]. As an Application Scientist, I frequently leverage this compound's unique electronic topology. The presence of a highly reactive chlorine atom at the C1 position, coupled with the electron-donating methoxy group at C3, creates a tunable platform for generating diversified compound libraries targeting critical biological pathways, including Cyclin-dependent kinase 4 (CDK4) and 2[3],[2].
Physicochemical Profiling & Molecular Identity
Accurate molecular characterization is the foundation of any robust synthetic workflow. The physical and chemical properties of 1-Chloro-3-methoxyisoquinoline dictate its behavior in both synthetic environments and biological assays.
| Property | Value |
| Chemical Name | 1-Chloro-3-methoxyisoquinoline |
| CAS Registry Number | 16535-95-8 |
| Molecular Formula | C₁₀H₈ClNO |
| Average Molecular Weight | 193.63 g/mol |
| Monoisotopic Exact Mass | 193.029 g/mol |
| SMILES String | COC1=CC2=CC=CC=C2C(=N1)Cl |
| Storage Conditions | Inert atmosphere, Room Temperature |
Data synthesized from authoritative chemical databases[4],[1].
Causality in Mass Spectrometry Validation: When validating this formula via High-Resolution Mass Spectrometry (HRMS), the average molecular weight (193.63 g/mol ) is less informative than the exact mass. Because chlorine exists naturally as two major isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the mass spectrum will exhibit a characteristic isotopic signature. The molecular ion peak [M+H]⁺ will appear at m/z ~194.03, accompanied by a distinct [M+H+2]⁺ peak at m/z ~196.03. This M/M+2 ratio is a self-validating data point confirming the successful retention of the chlorine atom during structural modifications[3].
Structural Causality and Reactivity
The synthetic value of 1-Chloro-3-methoxyisoquinoline lies in the differential reactivity of its functional groups, governed by the isoquinoline core.
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C1-Chlorine Reactivity: The electronegative nitrogen atom in the isoquinoline ring withdraws electron density from the adjacent C1 position. This electron deficiency dramatically lowers the activation energy required for Nucleophilic Aromatic Substitution (SNAr), stabilizing the negatively charged Meisenheimer intermediate[3]. Consequently, the C1-chloro group acts as an exceptional leaving group for incoming amines, alkoxides, or thiols.
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Palladium-Catalyzed Cross-Coupling: Beyond SNAr, the C1-Cl bond is highly susceptible to oxidative addition by low-valent palladium species, enabling Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to form new C-C and C-N bonds[3].
Validated Synthetic Methodology
To harness this compound, researchers must employ regioselective functionalization. Direct chlorination of isoquinoline yields complex mixtures; therefore, a controlled approach utilizing N-oxide activation is required[3].
Protocol: Regioselective Synthesis of 1-Chloro-3-methoxyisoquinoline
This protocol is designed as a self-validating system, ensuring intermediate integrity before proceeding.
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Step 1: N-Oxidation (Activation)
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Procedure: Dissolve 3-methoxyisoquinoline in anhydrous dichloromethane (DCM). Slowly add meta-chloroperoxybenzoic acid (mCPBA) at 0°C, then warm to room temperature.
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Causality: The oxidation of the nitrogen atom generates an N-oxide. This step is critical because it activates the C1 position, directing subsequent nucleophilic attack by the chloride ion in the next step.
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Step 2: Regioselective Chlorination
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Procedure: Isolate the N-oxide and dissolve in neat Phosphoryl Chloride (POCl₃). Heat the mixture to reflux (approx. 105°C) for 2-4 hours[3].
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Causality: POCl₃ acts as both solvent and electrophilic activator. It reacts with the N-oxide oxygen to form a highly electrophilic species. The chloride ion then selectively attacks the C1 position. Subsequent elimination of the phosphate leaving group restores aromaticity, yielding the C1-chloro product.
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Step 3: Quenching and Extraction
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Procedure: Carefully pour the cooled reaction mixture over crushed ice. Neutralize slowly with saturated aqueous NaHCO₃ until pH 7-8 is reached. Extract with Ethyl Acetate (EtOAc).
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Causality: Strict pH control during the quench prevents the acidic hydrolysis of the C3-methoxy group, preserving the target molecule's structural integrity.
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Step 4: Self-Validation
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Procedure: Perform ¹H NMR and HRMS on the purified product.
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Causality: ¹H NMR will confirm the disappearance of the highly deshielded C1 proton and verify the intact methoxy singlet (~3.9 ppm)[3]. HRMS confirms the exact mass (193.029) and the 3:1 isotopic chlorine pattern, validating the protocol's success.
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Fig 1: Regioselective synthesis workflow of 1-Chloro-3-methoxyisoquinoline via N-oxide activation.
Applications in Advanced Medicinal Chemistry
The ultimate utility of 1-Chloro-3-methoxyisoquinoline lies in its application as a foundational building block for therapeutics. By leveraging the validated reactivity of the C1-chloro handle, drug development professionals construct complex aza-heterocyclic libraries.
Notably, this exact scaffold has been patented in the development of potent Hepatitis C virus (HCV) inhibitors[2]. In these workflows, the C1 position is functionalized via cross-coupling to introduce bulky, stereochemically complex side chains that bind to viral polymerase targets. Furthermore, 3D-QSAR models utilize the steric and electrostatic fields of the isoquinoline core to predict and optimize Cyclin-dependent kinase 4 (CDK4) and Monoamine oxidase A (MAO-A) inhibitory activity[3].
Fig 2: Divergent reactivity pathways of the C1-chloro handle for drug library generation.
References
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University of Arkansas - 1-Chloro-3-methoxyisoquinoline Profile. 4
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ChemicalBook - 16535-95-8 | CAS DataBase. 1
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Benchchem - 1-Chloro-3-methoxyisoquinoline | 16535-95-8. 3
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Google Patents - US6995174B2 - Hepatitis C virus inhibitors. 2
